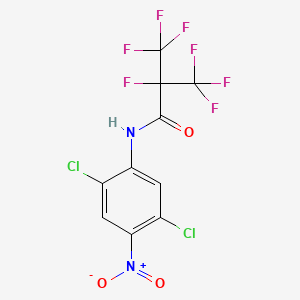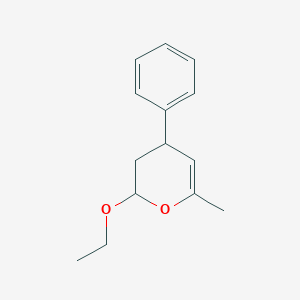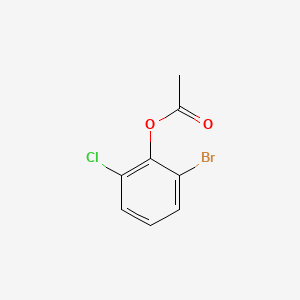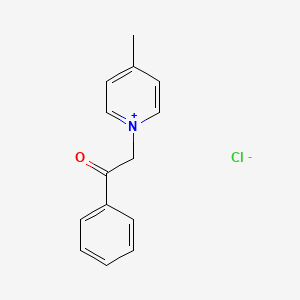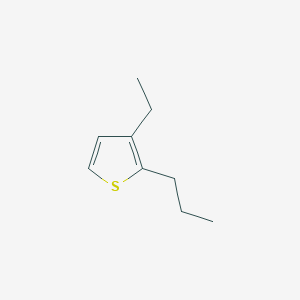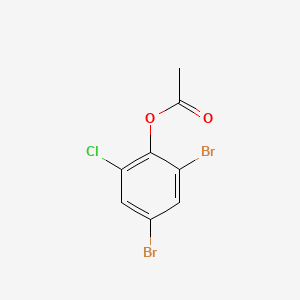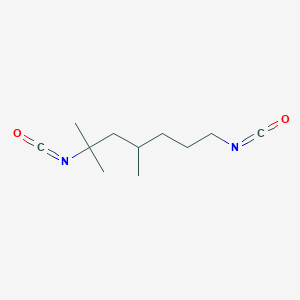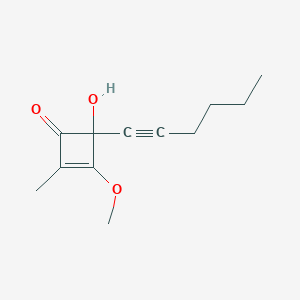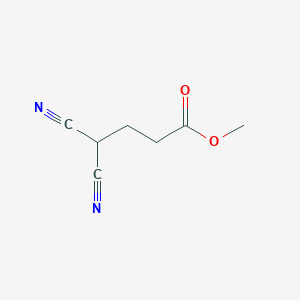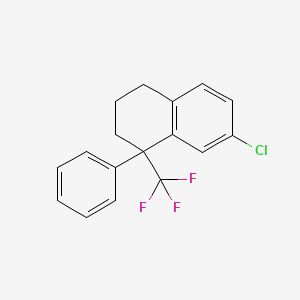
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine is a heterocyclic compound characterized by a seven-membered ring containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine typically involves the nitration of 2-Methyl-4,7-dihydro-2H-1,3-dioxepine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: 2-Methyl-5-amino-4,7-dihydro-2H-1,3-dioxepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-4,7-dihydro-2H-1,3-dioxepine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-4,7-dihydro-2H-1,3-dioxepine: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methyl-5-nitro-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of both the methyl and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical modifications and biological activities.
属性
CAS 编号 |
110774-53-3 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
2-methyl-5-nitro-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H9NO4/c1-5-10-3-2-6(4-11-5)7(8)9/h2,5H,3-4H2,1H3 |
InChI 键 |
SJUCDERZNIVZLX-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC=C(CO1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


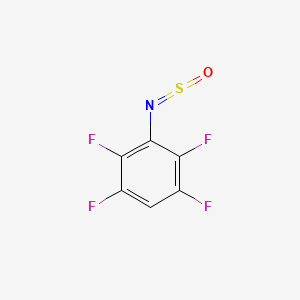
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
